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Compound of Interest

Compound Name: Divinyl sulfide

Cat. No.: B1213866

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational landscape, vibrational properties,
and electronic structure of divinyl sulfide (C4HeS) through the lens of quantum chemical
calculations. By summarizing key theoretical data and outlining the methodologies employed,
this document aims to provide a comprehensive resource for researchers in computational
chemistry, materials science, and drug development.

Conformational Analysis

Divinyl sulfide is a flexible molecule characterized by the rotation of its two vinyl groups
around the C-S bonds. Theoretical calculations have identified several possible conformers,
with their relative stabilities determined by a delicate balance of steric and electronic effects.

A gas-phase electron diffraction study has provided experimental evidence for a non-planar
conformer with C1 symmetry as a significant component of the conformational mixture at room
temperature. Computational studies have explored various possible conformations, including
planar (C2v) and non-planar (C: and C2) structures. The relative energies of these conformers
are crucial for understanding the molecule's overall properties and reactivity.

Table 1: Calculated Relative Energies of Divinyl Sulfide Conformers

Relative Energy Computational

Conformer Point Group
(kcal/mol) Method
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| Data not available in the searched literature | - | - | - |

A comprehensive table of relative energies for divinyl sulfide conformers from a dedicated
computational study was not available in the reviewed literature. The existence of C1 and Cazv

conformers has been noted in computational databases.[1]

The conformational preferences of divinyl sulfide are influenced by the interplay between the
Ti-systems of the vinyl groups and the sulfur atom's lone pairs. The following diagram illustrates
the rotational degrees of freedom leading to different conformers.
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Caption: Rotational isomerism in divinyl sulfide.
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Vibrational Spectra

The vibrational frequencies of divinyl sulfide have been investigated using both theoretical
calculations and experimental spectroscopy. Quantum chemical methods, such as Mgller-
Plesset perturbation theory (MP2), are instrumental in assigning the vibrational modes
observed in infrared (IR) and Raman spectra.

Table 2: Calculated Vibrational Frequencies of Divinyl Sulfide (C2v Conformer)
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Calculated Frequency

Mode Symmetry

(cm™)
1 A 3317
2 A 3239
3 A 3218
4 A 1687
5 A 1464
6 A 1339
7 A 1089
8 A 1018
9 A 930
10 A 768
11 A 646
12 A 384
13 A 209
14 A 83
15 B 3317
16 B 3236
17 B 3217
18 B 1673
19 B 1457
20 B 1330
21 B 1073
22 B 1010
23 B 929
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Calculated Frequency

Mode Symmetry
(cm™)
24 B 760
25 B 620
26 B 411
27 B 71

Frequencies calculated at the MP2=FULL/6-31G level of theory.*[1]

A direct comparison with comprehensive experimental FT-IR and Raman spectra of divinyl
sulfide was not possible as the specific data was not readily available in the searched
literature. However, the calculated frequencies provide a valuable theoretical benchmark for
future experimental studies.

Electronic Properties

The electronic structure of divinyl sulfide, particularly the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides
insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key
parameter that influences the molecule's stability and its potential applications in electronic
materials.

Table 3: Frontier Molecular Orbital Energies of Divinyl Sulfide

Property Value (eV) Computational Method

DTS 2 Data not available in the
her .
2 searched literature

LUMO E Data not available in the
ner
9 searched literature

| HOMO-LUMO Gap | Data not available in the searched literature | - |
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A specific calculated HOMO-LUMO gap for divinyl sulfide was not found in the directly
searched literature and databases.

The conceptual workflow for a typical quantum chemical calculation to determine these
properties is outlined below.

Select Computational Method
(e.g., DFT, MP2)
and Basis Set
(e.qg., 6-31G*)

(Geometry Optimization)

(Frequency Calculation) (Electronic Property Calculation)

Click to download full resolution via product page

Caption: Workflow for guantum chemical calculations.
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Methodologies
Computational Protocols

The theoretical data presented in this guide are primarily derived from ab initio and Density
Functional Theory (DFT) calculations. A typical computational workflow involves the following
steps:

o Geometry Optimization: The initial molecular structure of divinyl sulfide is optimized to find
the lowest energy conformation. This is achieved by calculating the forces on each atom and
iteratively adjusting their positions until a minimum on the potential energy surface is
reached.

e Frequency Calculations: Following geometry optimization, vibrational frequencies are
calculated to confirm that the optimized structure corresponds to a true minimum (no
imaginary frequencies) and to obtain the theoretical vibrational spectrum.

» Electronic Property Calculations: Single-point energy calculations are performed on the
optimized geometry to determine electronic properties such as the HOMO and LUMO
energies.

Commonly employed theoretical methods for such calculations on sulfur-containing organic
molecules include:

o Density Functional Theory (DFT): Functionals such as B3LYP are widely used due to their
balance of accuracy and computational cost.

o Mgller-Plesset Perturbation Theory (MP2): This ab initio method provides a higher level of
theory and is often used for more accurate energy and property calculations.

o Basis Sets: Pople-style basis sets, such as 6-31G* or 6-311G**, are frequently used to
describe the atomic orbitals.

Experimental Protocols

Gas-Phase Electron Diffraction (GED): This experimental technique is a powerful tool for
determining the geometric structure of molecules in the gas phase, free from intermolecular
interactions.[2] The general procedure involves:
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o Sample Introduction: A gaseous sample of divinyl sulfide is introduced into a high-vacuum
chamber.

o Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

« Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a
detector, which is recorded.

» Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and
bond angles of the molecule.

This technique was instrumental in providing the experimental evidence for the non-planar
structure of divinyl sulfide.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a
molecule.

o FT-IR Spectroscopy: An infrared spectrometer is used to measure the absorption of infrared
radiation by the sample as a function of wavelength.

e Raman Spectroscopy: A laser is used to irradiate the sample, and the inelastically scattered
light is collected and analyzed to obtain the Raman spectrum.

While specific experimental spectra for divinyl sulfide were not found in the reviewed
literature, the general protocols for obtaining these spectra for organic compounds are well-
established.

Conclusion

Quantum chemical calculations provide invaluable insights into the molecular structure,
vibrational properties, and electronic characteristics of divinyl sulfide. While existing
computational data from databases offer a foundational understanding, this guide highlights the
need for more dedicated theoretical studies to fully elucidate the conformational landscape and
relative energies of its various isomers. Furthermore, the availability of comprehensive
experimental vibrational spectra would be highly beneficial for benchmarking and refining
theoretical models. The methodologies outlined herein provide a robust framework for future
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research endeavors aimed at a deeper understanding of this versatile organosulfur compound
and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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